Ergosteryl palmitate

描述

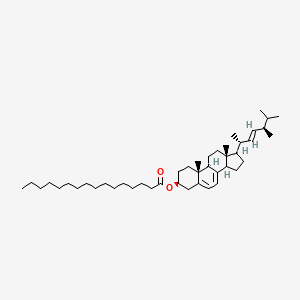

Ergosteryl palmitate is a sterol ester obtained by the formal condensation of the 3-hydroxy group of ergosterol with the carboxy group of hexadecanoic (palmitic) acid . This compound is a natural product found in fungi such as Chaetomium globosum and Chaetomium longirostre . This compound is known for its role as a metabolite and is involved in various biological processes.

准备方法

Synthetic Routes and Reaction Conditions: Ergosteryl palmitate can be synthesized through the esterification of ergosterol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction of ergosterol from fungal sources, followed by its esterification with palmitic acid. The process may include steps like fermentation, extraction, and purification to achieve high yields of the compound .

化学反应分析

Types of Reactions: Ergosteryl palmitate undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert this compound back to ergosterol and palmitic acid.

Substitution: Substitution reactions can occur at the ester linkage, leading to the formation of different sterol esters.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or ozone can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Acid or base catalysts can facilitate substitution reactions.

Major Products Formed:

Oxidation: Ergosterol peroxide

Reduction: Ergosterol and palmitic acid

Substitution: Various sterol esters depending on the substituent used.

科学研究应用

Chemical Synthesis

1. Precursor for Sterol Derivatives

- Ergosteryl palmitate serves as a precursor in the synthesis of other sterol derivatives. Its unique structure allows for modifications that can yield compounds with varied biological activities.

2. Industrial Production

- This compound can be synthesized through esterification using catalysts like sulfuric acid under reflux conditions. This method is crucial for industrial applications, where large-scale production is required .

Biological Applications

1. Role in Fungal Metabolism

- This compound plays a significant role in the metabolism of fungi. It is involved in maintaining membrane integrity and fluidity, which are essential for fungal growth and survival .

2. Antioxidant Properties

- Studies suggest that this compound exhibits antioxidant activity, which may protect cells from oxidative stress. This property has implications for its use in food preservation and dietary supplements .

Medical Applications

1. Anticancer Activity

- Research indicates that ergosterol derivatives, including this compound, may possess anticancer properties. They have been shown to inhibit the proliferation of various cancer cell lines, making them potential candidates for cancer therapy .

2. Antifungal Activity

- This compound has demonstrated antifungal activity against various pathogens, including Candida species. Its mechanism involves disrupting fungal cell membranes, leading to cell death .

Case Study 1: Anticancer Properties

A study evaluated the effects of ergosterol derivatives on cancer cell lines, revealing significant antiproliferative effects at varying concentrations. The results indicated that this compound could inhibit cell growth through apoptosis induction and modulation of signaling pathways related to cell survival .

Case Study 2: Antifungal Efficacy

In another study, this compound was tested against Candida tropicalis biofilms. The compound effectively reduced biofilm formation and virulence factors associated with the pathogen, suggesting its potential as a therapeutic agent in treating fungal infections .

作用机制

The mechanism of action of ergosteryl palmitate involves its interaction with cellular membranes. As a sterol ester, it integrates into the lipid bilayer, affecting membrane fluidity and permeability. This integration can influence the activity of membrane-bound proteins and enzymes, thereby modulating various cellular processes . Additionally, this compound can undergo oxidation to form ergosterol peroxide, which has been shown to exhibit antiproliferative effects by altering mitochondrial activity and DNA synthesis .

相似化合物的比较

Ergosterol Peroxide: An oxidized form of ergosterol with notable antiproliferative properties.

Ergosteryl Oleate: Another sterol ester formed by the esterification of ergosterol with oleic acid.

Uniqueness of this compound: this compound is unique due to its specific ester linkage with palmitic acid, which imparts distinct physical and chemical properties. Its role as a metabolite in fungi and its potential therapeutic applications make it a compound of significant interest in various fields of research .

生物活性

Ergosteryl palmitate is a compound formed from the esterification of ergosterol and palmitic acid, primarily associated with various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from diverse research sources.

Chemical Structure and Properties

This compound is a sterol ester, where ergosterol serves as the sterol backbone, and palmitic acid contributes to its hydrophobic characteristics. This structure enhances its bioavailability and solubility in lipid environments, making it relevant for various biological interactions.

1. Antifungal Activity

Research has indicated that this compound exhibits antifungal properties, particularly against pathogenic fungi such as Candida species. The compound disrupts fungal cell membranes and inhibits ergosterol biosynthesis, which is crucial for fungal growth and survival. A study demonstrated that palmitic acid, a component of this compound, reduced the virulence factors of Candida tropicalis, leading to decreased biofilm formation and enhanced apoptosis in fungal cells .

2. Anti-inflammatory Effects

This compound has been shown to modulate inflammatory pathways. Ergosterol, a precursor, exhibits significant anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage cell lines . This suggests that this compound may retain similar effects, potentially offering therapeutic benefits in inflammatory diseases.

3. Antioxidant Properties

The compound also demonstrates antioxidant activity, which is vital in combating oxidative stress-related diseases. Ergosterol derivatives have been noted to scavenge free radicals and reduce oxidative damage in cellular models . This property may be beneficial in preventing cellular damage in conditions such as cancer and neurodegenerative diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Disruption of Membrane Integrity : By integrating into fungal membranes, this compound alters membrane fluidity and permeability, leading to cell lysis.

- Inhibition of Key Enzymes : Similar to other sterols, it may inhibit enzymes involved in the biosynthesis of ergosterol in fungi, thereby impairing their growth .

- Modulation of Signaling Pathways : Ergosterol has been shown to inhibit NF-κB signaling pathways, which are critical in inflammatory responses . this compound may exert similar effects by influencing these pathways.

Study 1: Antifungal Efficacy

A study investigating the antifungal potency of palmitic acid against Candida tropicalis revealed that treatment with palmitic acid significantly inhibited biofilm formation and reduced virulence factors. The mechanism involved downregulation of genes responsible for ergosterol biosynthesis, highlighting the potential role of this compound as an antifungal agent .

Study 2: Anti-inflammatory Activity

In a model of LPS-induced inflammation using RAW 264.7 macrophages, ergosterol was shown to suppress the production of pro-inflammatory cytokines through inhibition of NF-κB activation. These findings suggest that this compound may also provide similar anti-inflammatory benefits .

Data Summary Table

属性

IUPAC Name |

[(3S,9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H74O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h22-25,33-35,37,39-41H,8-21,26-32H2,1-7H3/b23-22+/t34-,35+,37-,39+,40-,41-,43-,44+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDWINNMESMCGK-NXCSPJMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)C=CC(C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@H](C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H74O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315331 | |

| Record name | Ergosteryl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

635.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3992-98-1 | |

| Record name | Ergosteryl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3992-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ergosteryl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。